3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
CAS No.: 937657-94-8
Cat. No.: VC7812210
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937657-94-8 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-5-8-9(11(14)15)6-3-2-4-7(6)12-10(8)16-13-5/h2-4H2,1H3,(H,14,15) |
| Standard InChI Key | GEZDYTMRGICAFR-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O |
| Canonical SMILES | CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Framework
The IUPAC name 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid delineates a fused tricyclic system comprising:
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A cyclopentane ring dihydro-substituted at positions 6 and 7.
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An isoxazole ring (1,2-oxazole) fused to the cyclopentane moiety at positions b and e.
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A pyridine ring fused to the isoxazole at positions 4 and 5.
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A methyl group at position 3 and a carboxylic acid substituent at position 4.
This architecture aligns with bicyclic isoxazolo-pyridine frameworks reported in PubChem entries for simpler analogs, such as 3-methylisoxazole (CID 96098) and cyclopenta[d]isoxazole derivatives (CID 11007900) .
Predicted Physicochemical Properties
Based on structural analogs:
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Construction of the isoxazole core via [3+2] cycloaddition between a nitrile oxide and a dipolarophile.
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Fusion of pyridine and cyclopentane rings through intramolecular cyclization.
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Functionalization with methyl and carboxylic acid groups.
Metal-Free Isoxazole Formation
Recent advances in metal-free isoxazole synthesis, as reviewed by Das and Chanda , highlight the use of tert-butyl nitrite (TBN) as a dual-purpose reagent for nitrile oxide generation and radical initiation. For example, TBN-mediated intramolecular cycloaddition of methyl azaarenes has been demonstrated for isoxazole-fused tricyclic quinazolines . Adapting this protocol could enable the formation of the isoxazolo-pyridine core.
Key Synthetic Steps (Hypothetical Pathway)
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Nitrile Oxide Precursor: Generate a nitrile oxide from a propargylamine derivative using TBN in dimethyl sulfoxide (DMSO) at 80°C .
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Cycloaddition: React with a cyclopentene-derived dipolarophile to form the isoxazole-cyclopentane framework.
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Pyridine Annulation: Employ a Gould-Jacobs reaction to cyclize an aniline derivative onto the isoxazole, forming the pyridine ring.
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Carboxylic Acid Introduction: Oxidize a methyl group or hydrolyze a nitrile substituent at position 4.
Structural and Electronic Features
X-ray Crystallography Insights
While no crystallographic data exists for this specific compound, analogous isoxazolo-pyridines exhibit:
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Planar isoxazole rings with bond lengths of 1.32–1.38 Å for the N–O and C–O bonds .
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Dihedral angles of 5–15° between fused rings, suggesting moderate conjugation.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Methyl group: δ 2.1–2.3 ppm (singlet).
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Cyclopentane protons: δ 1.8–2.6 ppm (multiplet).
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Pyridine H-5: δ 8.4–8.6 ppm (doublet).
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IR:
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Carboxylic acid O–H stretch: 2500–3000 cm⁻¹ (broad).
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Isoxazole C=N stretch: 1630–1670 cm⁻¹.
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Biological Relevance and Hypothesized Applications
Structure–Activity Relationship (SAR) Considerations
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C-3 Methyl Group: Could reduce metabolic oxidation compared to bulkier substituents.
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Carboxylic Acid at C-4: May engage in hydrogen bonding with lysine or arginine residues in target proteins.
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Fused Tricyclic System: Likely improves metabolic stability over monocyclic isoxazoles.
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